H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2
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Overview
Description
The compound H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 is a peptide composed of a sequence of amino acids. This peptide sequence includes isoleucine, aspartic acid, tryptophan, lysine, leucine, alanine, and glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: The protecting group on the amino group of the newly added amino acid is removed, typically using trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can lead to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.
Hydrolysis: Peptides can be hydrolyzed into smaller fragments or individual amino acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Hydrolysis: Smaller peptide fragments or free amino acids.
Scientific Research Applications
Chemistry
Peptides like H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 are used as model compounds in studying peptide synthesis, structure-activity relationships, and peptide-based catalysis.
Biology
In biological research, peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They can also serve as antigens for antibody production.
Medicine
Peptides have therapeutic potential in treating various diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Peptides are also used in vaccine development and as drug delivery agents.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.
Mechanism of Action
The mechanism of action of peptides like H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 depends on their specific sequence and structure. These peptides can interact with specific molecular targets such as receptors, enzymes, or ion channels. The interaction can trigger a cascade of biochemical events, leading to the desired biological effect. For example, peptides can bind to cell surface receptors, initiating signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: A peptide with a similar sequence but different amino acid composition.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a different sequence but similar structural properties.
Uniqueness
The uniqueness of H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 lies in its specific amino acid sequence, which determines its unique biological activity and potential applications. The presence of multiple lysine residues may enhance its binding affinity to negatively charged molecules or surfaces.
Properties
Molecular Formula |
C78H132N20O19 |
---|---|
Molecular Weight |
1654.0 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C78H132N20O19/c1-13-43(9)63(83)77(116)97-59(38-62(102)103)76(115)95-57(36-47-39-85-49-24-16-15-23-48(47)49)75(114)90-51(26-18-21-31-80)69(108)89-52(27-19-22-32-81)70(109)93-55(34-41(5)6)73(112)94-56(35-42(7)8)74(113)96-58(37-61(100)101)72(111)87-45(11)66(105)86-46(12)67(106)88-50(25-17-20-30-79)68(107)91-53(28-29-60(82)99)71(110)98-64(44(10)14-2)78(117)92-54(65(84)104)33-40(3)4/h15-16,23-24,39-46,50-59,63-64,85H,13-14,17-22,25-38,79-81,83H2,1-12H3,(H2,82,99)(H2,84,104)(H,86,105)(H,87,111)(H,88,106)(H,89,108)(H,90,114)(H,91,107)(H,92,117)(H,93,109)(H,94,112)(H,95,115)(H,96,113)(H,97,116)(H,98,110)(H,100,101)(H,102,103)/t43-,44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-/m0/s1 |
InChI Key |
WQWSKHPVGKVCQT-KXOXSZQSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
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